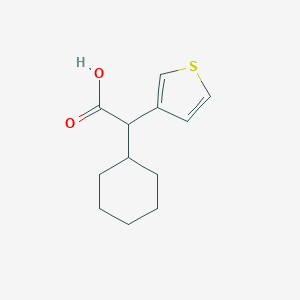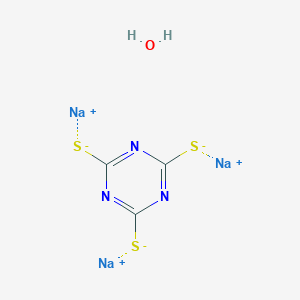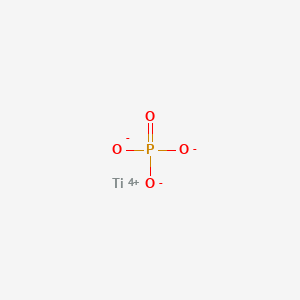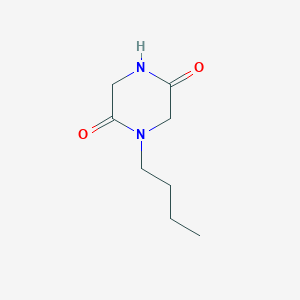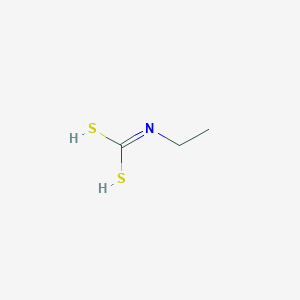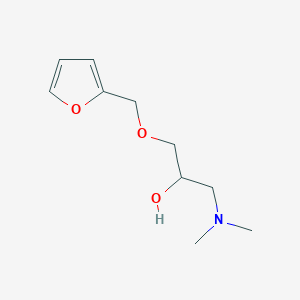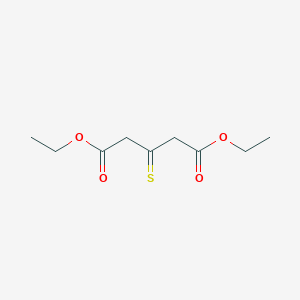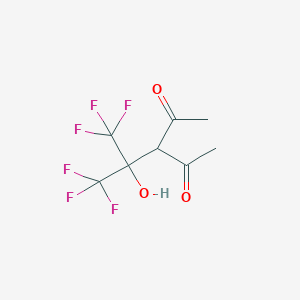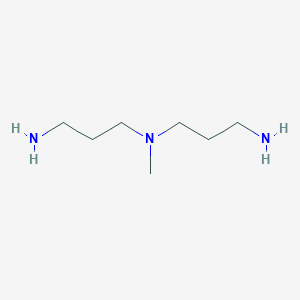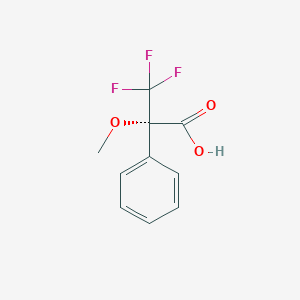
4,6-Difluoro-2,5-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-2,5-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4,6-difluoro-2,5-dimethylpyrimidine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This inhibition leads to the depletion of nucleotides, which ultimately results in the inhibition of DNA synthesis and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4,6-Difluoro-2,5-dimethylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been shown to exhibit antiviral activity against a range of viruses, including influenza virus and herpes simplex virus. Additionally, 4,6-difluoro-2,5-dimethylpyrimidine has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4,6-difluoro-2,5-dimethylpyrimidine is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity for the detection of metal ions, including zinc and copper. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4,6-difluoro-2,5-dimethylpyrimidine. One potential direction is the development of new synthetic methods for the preparation of this compound. Another potential direction is the study of the mechanism of action of this compound, with a focus on identifying new targets for its antitumor and antiviral activities. Additionally, the development of new derivatives of 4,6-difluoro-2,5-dimethylpyrimidine may lead to the discovery of compounds with improved properties and potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 4,6-difluoro-2,5-dimethylpyrimidine involves the reaction of 2,4-difluoroacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions and yields the desired product as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
4,6-Difluoro-2,5-dimethylpyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
18260-63-4 |
|---|---|
Nombre del producto |
4,6-Difluoro-2,5-dimethylpyrimidine |
Fórmula molecular |
C6H6F2N2 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
4,6-difluoro-2,5-dimethylpyrimidine |
InChI |
InChI=1S/C6H6F2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 |
Clave InChI |
CSRMECUKFDYXJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1F)C)F |
SMILES canónico |
CC1=C(N=C(N=C1F)C)F |
Sinónimos |
Pyrimidine, 4,6-difluoro-2,5-dimethyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



